N-(butan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a butan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(butan-2-yl)propanamide can be synthesized through several methods. One common approach involves the amidation of primary nitroalkanes. This method typically involves the use of nitromethane or bromonitromethane as starting materials, followed by a series of reactions including bromination and amidation . Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between a carboxylic acid and an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
N-(butan-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(butan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a similar structure but lacking the butan-2-yl substituent.
Butanamide: Another amide with a butan-2-yl group but different overall structure.
Uniqueness
N-(butan-2-yl)propanamide is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
5827-73-6 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-butan-2-ylpropanamide |
InChI |
InChI=1S/C7H15NO/c1-4-6(3)8-7(9)5-2/h6H,4-5H2,1-3H3,(H,8,9) |
InChI Key |
YWXTWKJVVCXINH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.